O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine
Description
O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative characterized by a 2-chloro-4-methylphenylmethyl group attached to the hydroxylamine oxygen. Hydroxylamine derivatives are widely used in pharmaceutical and agrochemical research as intermediates or bioactive compounds due to their ability to modulate enzyme activity or serve as precursors for nitrogen-containing heterocycles . The presence of electron-withdrawing chlorine and electron-donating methyl groups on the aromatic ring may influence its reactivity, solubility, and binding affinity in biological systems.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)8(9)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
FZWPVNWQHMNBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CON)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula . PubChem identifies the following key characteristics :
- Molecular Weight: 171.62 g/mol
- IUPAC Name: O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine
- InChI: InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)8(9)4-6/h2-4H,5,10H2,1H3
- InChIKey: FZWPVNWQHMNBGX-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)CON)Cl
Potential Applications
While the provided search results do not offer explicit applications of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, they do point to contexts in which similar compounds are used, suggesting potential areas of interest .
Ido Inhibitors: Several hydroxylamine derivatives are mentioned as Ido (indoleamine 2,3-dioxygenase) inhibitors .
Tissue-Selective Androgen Receptor Modulators (SARMs): Certain 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile compounds are useful as SARMs, particularly as medicaments for androgen receptor-dependent conditions . These conditions include prostate cancer, benign prostatic hyperplasia, androgenic alopecia, and acne . The compounds exhibit AR antagonist activity and may be useful in treating castration-resistant prostate cancer (CRPC) .
Mechanism of Action
The mechanism of action of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitution .
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
- Halogen Substitution : The 2-chloro substituent in the target compound may confer higher lipophilicity compared to the 2-fluoro analog (LogP = 1.92 for the fluoro derivative ). Bromine substitution (as in the 3-bromo analog) increases molecular weight and density due to its larger atomic radius .
Biological Activity
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a chlorinated aromatic ring. Its chemical formula is . This compound has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Hydroxylamines are known for their diverse biological activities. O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine exhibits several significant biological properties:
- Antimicrobial Activity : Some derivatives of hydroxylamines have demonstrated effectiveness against various microbial strains. The compound's structure allows it to interact with biological targets, potentially leading to oxidative stress in microbial cells, which can inhibit their growth and proliferation.
- Antitumor Properties : Preliminary studies suggest that this compound may also exhibit antitumor activity, likely through mechanisms involving the generation of reactive oxygen species (ROS) that induce cellular damage in cancer cells.
The biological effects of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine are thought to arise from its ability to generate reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The proposed mechanism includes:
- Generation of Reactive Oxygen Species (ROS) : The compound can lead to oxidative stress, causing damage to cellular components.
- Modification of Cellular Signaling Pathways : Interactions with specific molecular targets may alter signaling pathways, contributing to its biological effects.
Antimicrobial Studies
A study investigating the antimicrobial properties of hydroxylamine derivatives found that O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine showed significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microdilution methods, revealing its potential as a broad-spectrum antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Antitumor Activity
Research into the antitumor effects of hydroxylamine derivatives has shown promising results. O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine was tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving ROS production and apoptosis induction .
Synthesis and Structural Comparisons
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine can be synthesized through various methods involving the reaction of chlorinated aromatic compounds with hydroxylamine derivatives. Its unique structure allows for comparisons with other similar compounds, highlighting its distinct reactivity patterns.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)hydroxylamine | Chlorinated aromatic hydroxylamine | Exhibits different reactivity due to methyl substitution |
| Hydroxylamine, O-(2-chloro-4-pyridinyl)methyl | Chlorinated pyridine | Potential applications in medicinal chemistry |
This comparison reveals how structural variations influence biological activity and reactivity, providing insights for future research and development.
Q & A
Q. What are the standard synthetic routes for preparing O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, and what critical parameters influence yield?
The compound can be synthesized via nucleophilic substitution using 2-chloro-4-methylbenzyl chloride and hydroxylamine hydrochloride under basic conditions. Key parameters include:
- Base selection : Sodium hydroxide or potassium carbonate to neutralize HCl byproducts.
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., oxidation or dimerization).
- Solvent system : Aqueous ethanol or THF/water mixtures to balance reactivity and solubility. Evidence from analogous hydroxylamine derivatives suggests yields improve with slow reagent addition and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing the purity and structure of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine?
- Structural elucidation : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl positions) and hydroxylamine proton coupling.
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Mass confirmation : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z ~185.6 for C₈H₉ClNO). Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves (tested for ≥8-hour breakthrough time), sealed goggles, and NIOSH-approved N95 respirators during powder handling .
- Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s.
- Spill management : Neutralize spills with 5% ascorbic acid to reduce peroxide formation risks.
- Storage : Keep in amber glass under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (2-chloro, 4-methyl) influence reactivity compared to structural isomers in oxidation reactions?
The ortho-chloro group exerts strong electron-withdrawing effects, lowering the hydroxylamine proton’s pKa (~8.2 vs. ~9.5 for para-substituted analogs), enhancing its nucleophilicity. This increases oxidation rates to nitroso derivatives (e.g., with H₂O₂/KMnO₄). Computational studies (DFT) show the methyl group at the 4-position sterically stabilizes transition states, favoring regioselective oxidation at the hydroxylamine moiety. Comparative kinetic studies in acetonitrile/water (1:1) at 25°C can quantify these effects .
Q. How can researchers resolve contradictions in literature regarding the compound’s stability in polar aprotic solvents?
Conflicting stability reports (e.g., decomposition in DMSO vs. stability in DMF) may arise from trace moisture or metal ion contamination. Methodological recommendations:
- Pre-treatment : Dry solvents over molecular sieves and use chelating agents (e.g., EDTA) to sequester metal catalysts.
- Real-time monitoring : Track stability via UV-Vis spectroscopy (λ = 270 nm) or LC-MS over 24-hour periods.
- Accelerated studies : Conduct Arrhenius-based stability tests at 40–60°C to extrapolate shelf-life under standard conditions .
Q. What strategies optimize regioselectivity in nucleophilic substitutions with heteroaromatic electrophiles?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require phase-transfer catalysts (e.g., TBAB) for biphasic systems.
- Temperature modulation : Lower temperatures (–20°C) favor kinetic control, reducing side reactions.
- Computational guidance : DFT calculations (e.g., Gibbs free energy of transition states) predict preferred attack sites on electrophiles like pyridine derivatives. Isotopic labeling (¹⁵N-hydroxylamine) combined with 2D NMR (HSQC) can validate regioselectivity .
Q. How does the compound’s electronic profile affect its biological activity in enzyme inhibition assays?
The ortho-chloro group increases electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., tyrosine phosphatases). Methodological steps:
- Kinetic assays : Measure IC₅₀ values under varied pH (6.5–8.0) to correlate protonation states with activity.
- Mass spectrometry : Identify adduct formation (e.g., +78 Da from hydroxylamine conjugation).
- Comparative studies : Test against analogs (e.g., 4-chloro-2-methyl derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
